molecular formula C16H13ClN4O B3727192 1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol

1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol

Cat. No.: B3727192
M. Wt: 312.75 g/mol
InChI Key: QKTBAGPZUFKLKD-GIJQJNRQSA-N
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Description

1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalen-2-ol core linked to a 6-chloro-2-methylpyrimidin-4-yl group through a hydrazinylidene bridge. The presence of chlorine and methyl groups in the pyrimidine ring, along with the hydrazinylidene linkage, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-10-19-15(17)8-16(20-10)21-18-9-13-12-5-3-2-4-11(12)6-7-14(13)22/h2-9,22H,1H3,(H,19,20,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTBAGPZUFKLKD-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C/C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol typically involves the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 6-chloro-2-methylpyrimidine-4-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazinylidene intermediate.

    Condensation with naphthalen-2-ol: The hydrazinylidene intermediate is then condensed with naphthalen-2-ol in the presence of a suitable catalyst, such as acetic acid, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the hydrazinylidene linkage to a hydrazine group.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thio-substituted pyrimidine derivatives.

Scientific Research Applications

1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene linkage and the presence of chlorine and methyl groups in the pyrimidine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding, leading to altered cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-methylpyrimidin-4-ol: A simpler analog lacking the naphthalen-2-ol moiety.

    1-chloro-2-methylbutane: A halogenated organic building block with different structural features.

    Methyl chloroformate: A compound with similar reactivity but different applications.

Uniqueness

1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol is unique due to its combination of a naphthalen-2-ol core and a 6-chloro-2-methylpyrimidin-4-yl group, linked through a hydrazinylidene bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol
Reactant of Route 2
1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol

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